molecular formula C16H21N5O B2436190 N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2200140-53-8

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2436190
CAS No.: 2200140-53-8
M. Wt: 299.378
InChI Key: DSAUPZPEJYYFIQ-UHFFFAOYSA-N
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Description

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical properties and potential biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibition . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its high yield, short reaction time, and selectivity . The general synthetic route includes the following steps:

  • Preparation of the azide precursor.
  • Reaction of the azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
  • Coupling of the triazole derivative with piperidine-1-carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the click chemistry process to ensure scalability and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the triazole or piperidine rings .

Scientific Research Applications

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Mechanism of Action

The mechanism of action of N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways involved in cell proliferation and survival, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenethyl-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide stands out due to its specific combination of the triazole ring and piperidine moiety, which may confer unique biological activities and chemical properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest .

Properties

IUPAC Name

N-(2-phenylethyl)-4-(triazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(17-9-6-14-4-2-1-3-5-14)20-12-7-15(8-13-20)21-18-10-11-19-21/h1-5,10-11,15H,6-9,12-13H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAUPZPEJYYFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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